![molecular formula C19H10N6O12 B3031451 Tris(2,4-dinitrophenyl)methane CAS No. 3626-18-4](/img/structure/B3031451.png)
Tris(2,4-dinitrophenyl)methane
Overview
Description
Tris(2,4-dinitrophenyl)methane (TDM) is a chemical compound that has been widely used in scientific research for over a century. It is a yellow crystalline powder that is soluble in organic solvents such as acetone and ethanol. TDM is a triarylmethane compound that has three nitro groups attached to the phenyl rings. It was first synthesized by Graebe and Liebermann in 1866 and has since been used in various applications in the fields of chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Chemical Ionization and Mass Spectrometry
Research conducted by Sha Shang-Zhi and A. Duffield (1984) explored the use of methane negative ion gas chromatographic and electron capture behaviors of various chlorophenols, including their 2,4-dinitrophenyl ether derivatives. This study highlights the potential application of Tris(2,4-dinitrophenyl)methane in chemical ionization and mass spectrometry, particularly for the detection of chlorophenols in industrial and environmental samples (Sha Shang-Zhi & A. Duffield, 1984).
Environmental Monitoring
H. Buser (1995) identified Tris(4-chlorophenyl)methane and its metabolites in environmental samples, showing the compound's presence on a global scale. This research underscores the significance of this compound derivatives in environmental monitoring, particularly in detecting organochlorine contaminants (H. Buser, 1995).
Proton Transfer Reactions Studies
A study by G. Schroeder et al. (1995) focused on the deprotonation of bis(2,4-dinitrophenyl)methane and related compounds, utilizing NMR and FT-IR spectroscopy. This research highlights the application of this compound in studying proton transfer reactions, offering insights into the behavior of such compounds in chemical processes (G. Schroeder et al., 1995).
Organometallic Chemistry
The work of Helen R Bigmore et al. (2005) on tris(pyrazolyl)methanes, which are structurally related to this compound, provides insights into the coordination and organometallic chemistry of such compounds. Their study opens up possibilities for further research and applications in this field (Helen R Bigmore et al., 2005).
Environmental Contaminant Studies
Research by J. Boer (1997) and J. Falandysz et al. (1999) on Tris(4-chlorophenyl)methanol and Tris(4-chlorophenyl)methane, which are analogous to this compound, investigated their presence as microcontaminants. These studies highlight the importance of this compound in understanding environmental contamination and its impact (J. Boer, 1997); (J. Falandysz et al., 1999).
Molecular Propeller Synthesis
A 2012 study by B. Driesschaert et al. on tris(tetrathioaryl)methanols and methanes, related to this compound, demonstrates their use in synthesizing molecular propellers. This application is significant in magnetic resonance and nanotechnology (B. Driesschaert et al., 2012).
properties
IUPAC Name |
1-[bis(2,4-dinitrophenyl)methyl]-2,4-dinitrobenzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10N6O12/c26-20(27)10-1-4-13(16(7-10)23(32)33)19(14-5-2-11(21(28)29)8-17(14)24(34)35)15-6-3-12(22(30)31)9-18(15)25(36)37/h1-9,19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLARKHXGKLRWHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10N6O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189796 | |
Record name | Benzene, 1,1',1''-methylidynetris(2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
3626-18-4 | |
Record name | Benzene, 1,1',1''-methylidynetris(2,4-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003626184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1,1',1''-methylidynetris(2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30189796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.